molecular formula C21H18N2O3 B5625460 N-(diphenylmethyl)-2-methyl-3-nitrobenzamide

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5625460
M. Wt: 346.4 g/mol
InChI Key: UKJYQUBBSZEGHZ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide is an organic compound that features a benzamide core with a diphenylmethyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with diphenylmethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microreactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

Major Products Formed

    Reduction: N-(diphenylmethyl)-2-methyl-3-aminobenzamide.

    Oxidation: N-(diphenylmethyl)-2-carboxy-3-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diphenylmethyl group can enhance the compound’s binding affinity to certain proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-1-phenylethan-1-imine
  • N-(diphenylmethyl)-2-methyl-3-aminobenzamide
  • N-(diphenylmethyl)-2-carboxy-3-nitrobenzamide

Uniqueness

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a diphenylmethyl group on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-benzhydryl-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15-18(13-8-14-19(15)23(25)26)21(24)22-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJYQUBBSZEGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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